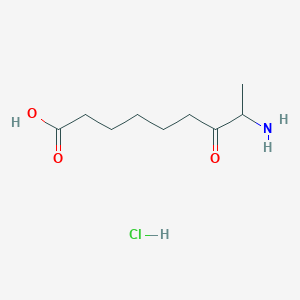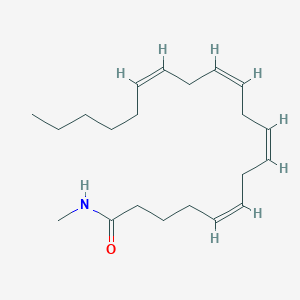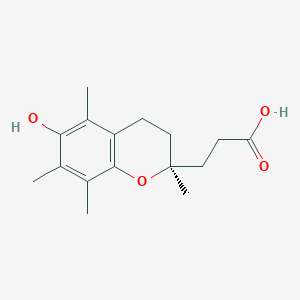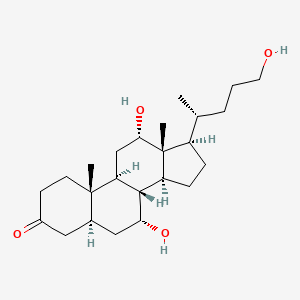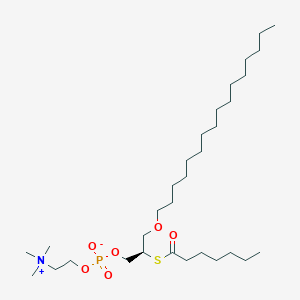
Heptanoyl Thio-PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoyl Thio-Phosphatidylcholine is a thiolated phosphatidylcholine derivative characterized by the presence of a heptanoyl fatty acid chain and a sulfur-containing (thio) group linked to a phosphatidylcholine backbone . This compound is commonly used as a substrate for phospholipase activity assays due to its unique chemical structure .
Vorbereitungsmethoden
Heptanoyl Thio-Phosphatidylcholine can be synthesized through the following steps:
Synthesis of the Thioester Analog: The synthesis begins with the preparation of the thioester analog of glycerophospholipids.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound with high purity (≥98%).
Formulation: The purified compound is formulated as a solution in ethanol or other suitable solvents for storage and use.
Analyse Chemischer Reaktionen
Heptanoyl Thio-Phosphatidylcholine undergoes various chemical reactions, including:
Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.
Substitution: The heptanoyl group can be substituted with other acyl groups through transesterification reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acid or base catalysts for substitution reactions . The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols .
Wissenschaftliche Forschungsanwendungen
Heptanoyl Thio-Phosphatidylcholine has several scientific research applications:
Lipid Membrane Studies: It is used to artificially modify cell membranes or create model lipid bilayers, allowing scientists to study how these modifications affect membrane fluidity, phase behavior, and interaction with proteins.
Phospholipase Activity Assays: It serves as a convenient colorimetric substrate for the measurement of phospholipase activity, particularly for enzymes like phospholipase A2.
Protein-Lipid Interactions: Its unique structure makes it a valuable tool for studying protein-lipid interactions and the role of lipids in biological processes.
Wirkmechanismus
The mechanism of action of Heptanoyl Thio-Phosphatidylcholine involves its interaction with phospholipase enzymes. The thioester bond in the compound is hydrolyzed by the enzyme, releasing the heptanoyl group and generating a colorimetric signal that can be measured . This allows researchers to quantify phospholipase activity and study the enzyme’s kinetics and specificity .
Vergleich Mit ähnlichen Verbindungen
Heptanoyl Thio-Phosphatidylcholine is similar to other thiolated phosphatidylcholine derivatives, such as Diheptanoyl Thio-Phosphatidylcholine. it contains an ether-linked saturated C16 moiety at the sn-1 position rather than a heptanoyl thiol ester . This structural difference results in lower activity when assayed with certain phospholipase enzymes, such as porcine pancreatic and bee venom sPLA2 . Other similar compounds include Thioetheramide-Phosphatidylcholine and Thioesteramide-Phosphatidylcholine .
Eigenschaften
Molekularformel |
C31H64NO6PS |
|---|---|
Molekulargewicht |
609.9 g/mol |
IUPAC-Name |
[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |
InChI-Schlüssel |
HWBAKTCCNWQOTL-SSEXGKCCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


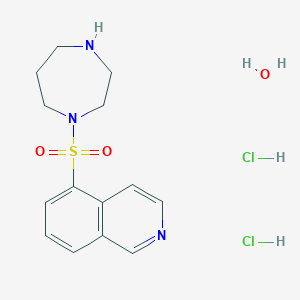
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)


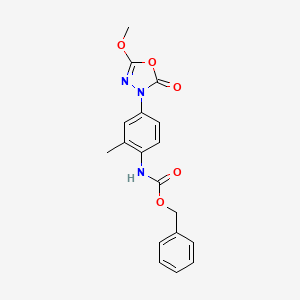
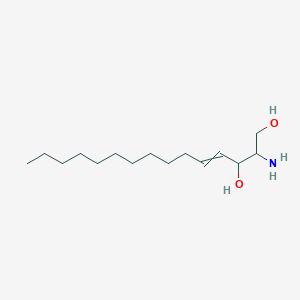
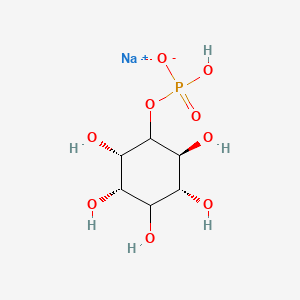
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
